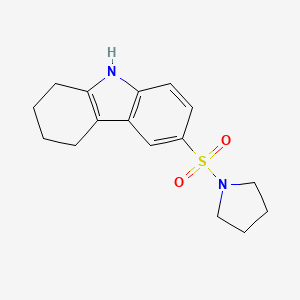
6-(Pyrrolidine-1-sulfonyl)-2,3,4,9-tetrahydro-1H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Pyrrolidine-1-sulfonyl)-2,3,4,9-tetrahydro-1H-carbazole is a complex organic compound that features a unique combination of a pyrrolidine ring and a tetrahydrocarbazole structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pyrrolidine-1-sulfonyl)-2,3,4,9-tetrahydro-1H-carbazole typically involves multi-step organic reactions. One common approach is to start with the formation of the tetrahydrocarbazole core, followed by the introduction of the pyrrolidine sulfonyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 6-(Pyrrolidine-1-sulfonyl)-2,3,4,9-tetrahydro-1H-carbazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield fully saturated hydrocarbons.
Aplicaciones Científicas De Investigación
6-(Pyrrolidine-1-sulfonyl)-2,3,4,9-tetrahydro-1H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(Pyrrolidine-1-sulfonyl)-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Pyrrole and Pyrrolidine Analogs: These compounds share the pyrrolidine ring structure and have similar biological activities.
Tetrahydrocarbazole Derivatives: These compounds share the tetrahydrocarbazole core and have similar chemical properties.
Uniqueness: 6-(Pyrrolidine-1-sulfonyl)-2,3,4,9-tetrahydro-1H-carbazole is unique due to the combination of the pyrrolidine sulfonyl group and the tetrahydrocarbazole structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
88323-76-6 |
|---|---|
Fórmula molecular |
C16H20N2O2S |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
6-pyrrolidin-1-ylsulfonyl-2,3,4,9-tetrahydro-1H-carbazole |
InChI |
InChI=1S/C16H20N2O2S/c19-21(20,18-9-3-4-10-18)12-7-8-16-14(11-12)13-5-1-2-6-15(13)17-16/h7-8,11,17H,1-6,9-10H2 |
Clave InChI |
HFOVZKHHVPJRCG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)S(=O)(=O)N4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















